2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide
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Overview
Description
2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound that features a combination of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of 4-bromophenylamine: This can be achieved through the bromination of aniline.
Sulfonation: The 4-bromophenylamine is then reacted with benzenesulfonyl chloride to form 4-bromophenylbenzenesulfonamide.
Thioether Formation: The next step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form the thioether intermediate.
Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may facilitate binding to certain proteins or enzymes, while the sulfonamide group can interact with active sites. The thioether linkage may also play a role in modulating the compound’s activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound shares the bromine and chlorine substituents but lacks the sulfonamide and thioether groups.
Benzenesulfonamide, N-ethyl-4-methyl-: This compound contains the sulfonamide group but differs in the other substituents.
Uniqueness
2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide is unique due to its combination of bromine, chlorine, sulfonamide, and thioether groups. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H22BrClN2O3S2 |
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Molecular Weight |
553.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C23H22BrClN2O3S2/c24-19-8-12-21(13-9-19)27(32(29,30)22-4-2-1-3-5-22)16-23(28)26-14-15-31-17-18-6-10-20(25)11-7-18/h1-13H,14-17H2,(H,26,28) |
InChI Key |
QXRAGJLJSZBJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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